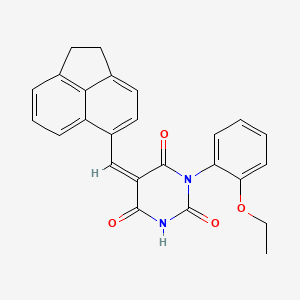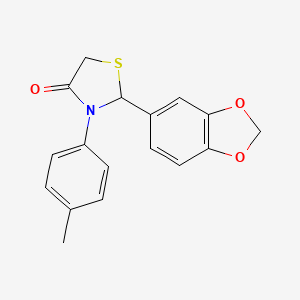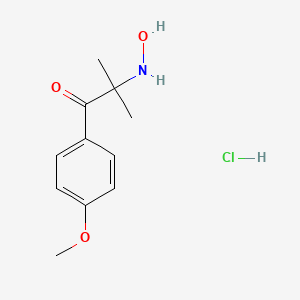![molecular formula C13H6BrF6NO2 B4969163 N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide](/img/structure/B4969163.png)
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTF is a synthetic compound that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide is not fully understood, but it is believed to interact with ion channels in cells, particularly those involved in calcium signaling. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide has been shown to inhibit the activity of certain calcium channels, which can have downstream effects on cellular processes such as neurotransmitter release and muscle contraction.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide has been found to have a range of biochemical and physiological effects, including the modulation of calcium signaling pathways, the inhibition of certain ion channels, and the induction of oxidative stress. These effects can have implications for a variety of cellular processes, including neurotransmitter release, muscle contraction, and cell death.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide in lab experiments is its specificity for certain ion channels and cellular processes. This specificity can allow researchers to more precisely investigate the mechanisms of action of various drugs and other compounds. However, one limitation of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide is its potential toxicity, which can limit its use in certain cell types or experimental conditions.
Future Directions
There are several potential future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide, including investigations into its effects on different cell types and in different experimental conditions. Additionally, further studies are needed to fully understand the mechanisms of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide and its potential applications in drug development and disease research.
Synthesis Methods
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide involves several steps, including the reaction of 3,5-bis(trifluoromethyl)aniline with 5-bromo-2-furoic acid to form the intermediate product, which is then further reacted with thionyl chloride to obtain the final product, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide. The purity of the compound is typically verified using analytical techniques such as NMR spectroscopy.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide has been used in a variety of scientific research applications, including studies on the role of ion channels in cellular function, as well as investigations into the mechanisms of action of certain drugs. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide has also been used as a tool for studying the effects of oxidative stress on cellular signaling pathways.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF6NO2/c14-10-2-1-9(23-10)11(22)21-8-4-6(12(15,16)17)3-7(5-8)13(18,19)20/h1-5H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAPBHAAGIGMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)

![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)
![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)
![N-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4969120.png)



![1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4969167.png)
![N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4969168.png)
![(dicyclopropylmethyl)methyl{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4969172.png)
![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-2-methylbenzoate](/img/structure/B4969183.png)